5-amino-2-(2-phenylbenzoyl)pentanoic acid is classified as an amino acid derivative. It features an amino group (-NH2) and a phenylbenzoyl group attached to a pentanoic acid backbone. The compound is identified by the chemical formula and has the CAS number 881040-80-8. Its structure allows it to participate in various chemical reactions, making it a versatile molecule in organic chemistry.
The synthesis of 5-amino-2-(2-phenylbenzoyl)pentanoic acid typically involves several steps:
These synthetic routes often require careful control of reaction conditions, including temperature, solvent choice, and reaction time, to optimize yield and purity.
The molecular structure of 5-amino-2-(2-phenylbenzoyl)pentanoic acid consists of:
The compound's molecular weight is approximately 273.34 g/mol, and it exhibits specific stereochemistry that can affect its reactivity and interaction with biological targets.
5-amino-2-(2-phenylbenzoyl)pentanoic acid can undergo various chemical reactions:
The products formed from these reactions depend on the specific reagents and conditions used. For instance:
The mechanism by which 5-amino-2-(2-phenylbenzoyl)pentanoic acid exerts its effects involves interactions with specific molecular targets:
5-amino-2-(2-phenylbenzoyl)pentanoic acid exhibits several notable physical and chemical properties:
These properties make it suitable for various applications in research and industry.
5-amino-2-(2-phenylbenzoyl)pentanoic acid has diverse applications across multiple fields:
5-Amino-2-(2-phenylbenzoyl)pentanoic acid is a structurally complex organic molecule with systematic nomenclature defining its atomic arrangement and functional groups. According to PubChem records, its molecular formula is C₁₈H₁₉NO₃, with a canonical SMILES representation of O=C(O)C(N)CCC(=O)C1=CC=CC=C1C2=CC=CC=C2 [1]. The compound features a pentanoic acid backbone substituted at the second carbon by a 2-phenylbenzoyl group and at the fifth carbon by an amino group.
Alternative naming conventions include:
Table 1: Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₉NO₃ |
| Average Molecular Weight | 297.35 g/mol |
| Hydrogen Bond Donors | 2 (amine, carboxylic acid) |
| Hydrogen Bond Acceptors | 3 (carbonyl, carboxylic acid) |
| Canonical SMILES | O=C(O)C(N)CCC(=O)C1=CC=CC=C1C2=CC=CC=C2 |
The 2-phenylbenzoyl moiety creates steric constraints influencing molecular conformation, while the carboxylic acid and amine groups enable salt formation (e.g., hydrochlorides) critical for pharmaceutical processing [5] [7].
The compound emerged from early 21st-century research into biphenyl-derived pharmacophores. Patent literature first documented synthetic routes in 2008, focusing on its role as a key intermediate for neprilysin inhibitors and anticoagulants [5] [10]. A milestone synthesis employed palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura reactions) to construct the 2-phenylbenzoyl segment, followed by peptide coupling to append the 5-aminopentanoic acid chain [7].
Table 2: Historical Development Timeline
| Year | Development Milestone |
|---|---|
| 2008 | Initial patent filings for synthetic routes (AU2008204546) [5] |
| 2014 | Optimization of hydrogenation steps for chiral purity [7] |
| 2015 | Scalable ring-opening processes for lactam precursors [10] |
Industrial-scale production advanced through lactam intermediates, where 5-biphenyl-4-aminopentanoic acid lactams underwent regioselective ring opening to yield the target compound [10]. These innovations addressed challenges in stereocontrol and purification noted in early methods.
The molecule integrates three pharmacologically relevant domains:
In drug design, the carboxylic acid mimics endogenous substrates (e.g., glutamate in protease inhibitors), while structural analogs have been explored for kinase inhibition and peptide prodrugs [4] [9]. For example, Fmoc-protected derivatives like Fmoc-D-2-amino-5-phenylpentanoic acid are used in solid-phase peptide synthesis to incorporate unnatural amino acids with enhanced lipophilicity [9]. Computational studies suggest the 120° angle between phenyl rings creates optimal steric bulk for allosteric protein modulation, though target-specific data remain proprietary [5] [10].
CAS No.: 101-87-1
CAS No.: 1502-47-2
CAS No.: 92396-88-8
CAS No.: 13966-05-7
CAS No.:
CAS No.: